3-(2-Ethoxyethyl)-1,4-dimethyl-1h-pyrazol-5-amine
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Overview
Description
3-(2-Ethoxyethyl)-1,4-dimethyl-1h-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethoxyethyl)-1,4-dimethyl-1h-pyrazol-5-amine typically involves the reaction of 1,4-dimethyl-3-pyrazolone with 2-ethoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Ethoxyethyl)-1,4-dimethyl-1h-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
3-(2-Ethoxyethyl)-1,4-dimethyl-1h-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Ethoxyethyl)-1,4-dimethyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethyl-3-pyrazolone: A precursor in the synthesis of 3-(2-Ethoxyethyl)-1,4-dimethyl-1h-pyrazol-5-amine.
2-Ethoxyethylamine: Another precursor used in the synthesis.
Other Pyrazole Derivatives: Compounds with similar structures but different substituents.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxyethyl group and dimethyl substitution pattern make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C9H17N3O |
---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
5-(2-ethoxyethyl)-2,4-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C9H17N3O/c1-4-13-6-5-8-7(2)9(10)12(3)11-8/h4-6,10H2,1-3H3 |
InChI Key |
CTLAOKUZRGQTEF-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCC1=NN(C(=C1C)N)C |
Origin of Product |
United States |
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